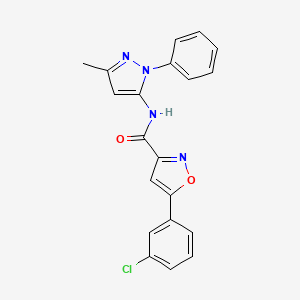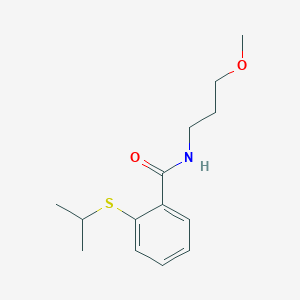![molecular formula C14H19ClN2O4S B4843383 1-[(4-chloro-3-methylphenoxy)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B4843383.png)
1-[(4-chloro-3-methylphenoxy)acetyl]-4-(methylsulfonyl)piperazine
説明
Piperazine derivatives have been widely explored for their diverse biological activities and applications in various fields, including pharmaceuticals. The specific compound "1-[(4-chloro-3-methylphenoxy)acetyl]-4-(methylsulfonyl)piperazine" is part of this broad category, indicating potential interest in its synthesis, molecular structure, and properties for scientific research.
Synthesis Analysis
Piperazine compounds are typically synthesized through nucleophilic substitution reactions, where piperazine acts as a nucleophile reacting with electrophiles such as chloroacetyl chloride or isothiocyanates. For example, the synthesis of similar compounds involves the reaction of 1-methyl piperazine with alkoxyphenyl isothiocyanates in ethereal solution or dibasic acid chlorides in benzene solution (Tung, 1957).
Molecular Structure Analysis
The molecular structure of piperazine derivatives, including the targeted compound, can be elucidated using X-ray crystallography, which reveals the conformation of the piperazine ring and the spatial arrangement of substituents. For instance, the structure of a related compound was investigated by X-ray crystallography, showing a chair conformation of the piperazine ring and distorted tetrahedral geometry around the sulfur atom (Naveen et al., 2007).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, including acylation, alkylation, and sulfonation, to introduce different functional groups, impacting their chemical properties. For instance, microwave-assisted synthesis has been utilized for rapid generation of piperazine-containing compounds through nucleophilic aromatic substitution reactions (Williams et al., 2010).
作用機序
Target of Action
The compound’s primary targets are likely to be proteins or enzymes in the body that interact with piperazine derivatives . The role of these targets can vary widely, from catalyzing biochemical reactions to transmitting signals within cells.
Mode of Action
The compound may interact with its targets through a variety of mechanisms. For instance, it could bind to a target protein and alter its function, leading to changes in cellular processes . The presence of a chloro-methylphenol group suggests that it might also participate in electrophilic aromatic substitution reactions .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. Given the presence of a piperazine moiety, it might influence pathways involving neurotransmission or signal transduction . The downstream effects could include changes in cell behavior, gene expression, or metabolic activity.
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would influence its bioavailability. For instance, its absorption could be affected by factors like its solubility and stability. Once absorbed, it would be distributed throughout the body, potentially being metabolized into different forms. Finally, it would be excreted from the body, with the rate of excretion influencing its overall effect .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if it acts as an inhibitor of a particular enzyme, it could lead to a decrease in the production of certain biochemicals. On a cellular level, this might result in changes in cell growth, differentiation, or survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit its interaction with its targets, or affect its stability and thus its ability to exert its effects .
将来の方向性
特性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-1-(4-methylsulfonylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4S/c1-11-9-12(3-4-13(11)15)21-10-14(18)16-5-7-17(8-6-16)22(2,19)20/h3-4,9H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNDNUXMRSKQDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N2CCN(CC2)S(=O)(=O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-methylphenoxy)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,6-dimethylphenyl)-3-[(1-naphthyloxy)methyl]benzamide](/img/structure/B4843305.png)

![1-{[1-(3-fluorobenzoyl)-4-piperidinyl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B4843338.png)
![N-(3-chlorophenyl)-N'-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4843344.png)



![(3aR,7aS)-2-[4-chloro-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4843369.png)

![N-(5-chloro-2-methylphenyl)-2-[(cyanomethyl)thio]acetamide](/img/structure/B4843372.png)
![N-[3-(aminocarbonyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3-chloro-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4843374.png)
![{4-bromo-2-[2-cyano-2-(4-fluorophenyl)vinyl]phenoxy}acetic acid](/img/structure/B4843376.png)
![N-(4-bromo-2-fluorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B4843384.png)
![6-(4-morpholinyl)[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione](/img/structure/B4843389.png)